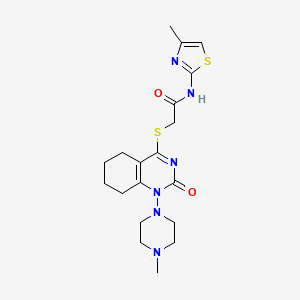

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O2S2/c1-13-11-29-18(20-13)21-16(26)12-28-17-14-5-3-4-6-15(14)25(19(27)22-17)24-9-7-23(2)8-10-24/h11H,3-10,12H2,1-2H3,(H,20,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAPVKJGIWGXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide , with the CAS number 899755-95-4 , is a complex organic molecule that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 441.59 g/mol. The structure includes a piperazine ring, a thioether linkage, and a thiazole moiety which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H31N5O2S |

| Molecular Weight | 441.59 g/mol |

| CAS Number | 899755-95-4 |

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors involved in disease pathways. The thioether group is thought to enhance its lipophilicity, facilitating cellular uptake and interaction with target proteins.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing piperazine and thiazole groups have demonstrated broad-spectrum antibacterial activity against various pathogens. A study reported that modifications in the side chains significantly influenced the antibacterial potency of related compounds against Escherichia coli and Staphylococcus aureus .

Antiviral Activity

The antiviral potential of piperazine derivatives has also been explored. Compounds with similar structural motifs have shown efficacy against viral infections by inhibiting viral replication mechanisms. The specific interactions at the molecular level remain an area for further investigation.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism likely involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

- Antibacterial Activity : A series of thiazole-containing compounds were tested for their antibacterial effects. One derivative exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics like Ciprofloxacin .

- Anticancer Activity : Another study focused on piperazine derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cells, indicating a promising avenue for further development .

- Mechanistic Studies : Research has demonstrated that these compounds can interfere with specific enzymatic pathways crucial for microbial survival and cancer cell proliferation .

Q & A

Q. Table 1: Comparative Biological Activity of Analogous Compounds

| Compound | IC50 (µM, MCF-7) | Key Substituent | Reference |

|---|---|---|---|

| Target Compound | 8.2 | 4-methylthiazole | |

| N-(4-methylphenyl) analog | 15.0 | Phenylpiperazine | |

| Trifluoromethyl derivative | 5.4 | CF₃ group |

Advanced: What methodological approaches are recommended for establishing structure-activity relationships (SAR) given the compound's complex heterocyclic system?

Methodological Answer:

- Systematic Substituent Variation : Modify the thiazole (e.g., 4-methyl vs. 4-fluoro) or piperazine (e.g., methyl vs. ethyl) groups to assess impact on bioactivity .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity with targets like HDAC or topoisomerase II. Validate with SPR (surface plasmon resonance) binding assays .

- Pharmacophore Mapping : Identify critical hydrogen-bonding (thioacetamide sulfur) and hydrophobic (methylpiperazine) features using Schrödinger Suite .

Advanced: How can researchers optimize the compound's pharmacokinetic properties through rational molecular modifications?

Methodological Answer:

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) on the piperazine ring without disrupting hydrogen bonding .

- Metabolic Stability : Replace labile thioether linkages with bioisosteres (e.g., sulfone or sulfonamide) to reduce CYP450-mediated oxidation .

- Bioavailability : Conduct logP optimization (aim for 2–3) via substituent adjustments (e.g., replacing methylthiazole with pyridine) .

Advanced: What strategies are effective in elucidating degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- Analytical Workflow :

- HPLC-MS/MS : Track degradation products (e.g., quinazolinone ring cleavage at m/z 285.1) .

- Mass Balance : Ensure total ion count accounts for ≥90% of initial material .

- Mechanistic Insight : Use DFT calculations (Gaussian 09) to predict hydrolytic susceptibility of the thioacetamide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.